What are the chemical properties of 3-(Fluorosulfonyl)benzoic acid?
What are the chemical properties of 3-(Fluorosulfonyl)benzoic acid?
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(Fluorosulfonyl)benzoic Acid
Introduction
3-(Fluorosulfonyl)benzoic acid, hereafter referred to as FSBA, is a bifunctional aromatic compound that has emerged as a pivotal tool in modern chemical biology, medicinal chemistry, and materials science. Its structure, featuring a benzoic acid moiety and a fluorosulfonyl group positioned in a meta-arrangement, provides a unique combination of reactivity and stability. This guide offers a comprehensive exploration of the chemical properties of FSBA, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and its increasingly significant role as a versatile building block for creating sophisticated molecular probes and targeted covalent inhibitors. The narrative will focus on the causality behind its chemical behavior and experimental utility, providing a framework for its effective application in research and development.
Physicochemical and Structural Properties
FSBA is a solid at room temperature, characterized by two key functional groups that dictate its chemical personality: the acidic carboxylic acid and the electrophilic sulfonyl fluoride. The electron-withdrawing nature of both substituents on the aromatic ring significantly influences its electronic properties and reactivity.[1]
Table 1: Physicochemical Properties of 3-(Fluorosulfonyl)benzoic acid
| Property | Value | Source(s) |
| CAS Number | 454-95-5 | [2] |
| Molecular Formula | C₇H₅FO₄S | [1][3] |
| Molecular Weight | 204.18 g/mol | |
| Appearance | Solid | [2] |
| Melting Point | 147-153 °C | [2] |
| SMILES | O=S(C1=CC(C(O)=O)=CC=C1)(F)=O | [2] |
| InChI Key | VWYMBWGOJRULOV-UHFFFAOYSA-N | [1][2] |
The meta-substitution pattern is crucial. It allows the distinct chemical functionalities of the carboxylic acid and the sulfonyl fluoride to be addressed with minimal steric hindrance and predictable electronic influence, making FSBA an ideal scaffold for modular synthesis.
Synthesis and Characterization
The synthesis of FSBA is most commonly achieved through halogen exchange from its more readily available precursor, 3-(chlorosulfonyl)benzoic acid. This approach is favored due to the high efficiency and selectivity of the fluoride exchange reaction.
Proposed Synthetic Protocol: Halogen Exchange
This protocol describes a standard method for converting an aryl sulfonyl chloride to the corresponding sulfonyl fluoride. The choice of a fluoride source like potassium fluoride is based on its efficacy in nucleophilic aromatic substitution on the sulfur atom.
Step-by-Step Methodology:
-
Reagent Preparation: In a fume hood, add 3-(chlorosulfonyl)benzoic acid (1 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]
-
Solvent and Fluoride Source: Add a suitable polar aprotic solvent, such as acetonitrile or sulfolane, to dissolve the starting material. Add an excess of potassium fluoride (KF, ~2-3 equivalents). The use of a phase-transfer catalyst (e.g., 18-crown-6) can be beneficial to increase the solubility and reactivity of the fluoride salt.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove excess KF and other inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. If a water-miscible solvent was used, dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 3-(fluorosulfonyl)benzoic acid.
Spectroscopic Characterization Workflow
Confirming the identity and purity of the synthesized FSBA is critical. A multi-technique approach is standard.
Caption: Workflow for the spectroscopic characterization of FSBA.
-
¹H NMR: The proton NMR spectrum is expected to show complex aromatic signals between 7.5 and 8.5 ppm, characteristic of a 1,3-disubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[5]
-
¹³C NMR: The carbon spectrum will display distinct signals for the four unique aromatic carbons, the carboxyl carbon (~165-170 ppm), and the carbon attached to the sulfonyl fluoride group, which will be significantly influenced by the fluorine atom.[6]
-
IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonyl group (~1400 and ~1200 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₇H₅FO₄S, m/z ≈ 204.18).
Core Reactivity: A Tale of Two Functional Groups
The utility of FSBA stems from its dual reactivity. The sulfonyl fluoride acts as a stable yet activatable electrophile, while the carboxylic acid provides a nucleophilic handle for further functionalization.
The Sulfonyl Fluoride: A "Privileged" Covalent Warhead
The sulfonyl fluoride moiety is remarkably stable to hydrolysis and reduction compared to its sulfonyl chloride counterpart.[7][8] This stability is crucial for its use in biological systems. However, its sulfur(VI) center can be potently electrophilic, allowing it to react with strong nucleophiles. This "Goldilocks" reactivity is the cornerstone of its application in covalent drug design.[9]
This reactivity is harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a concept pioneered by K. Barry Sharpless. SuFEx is a new generation of click chemistry that allows for the reliable formation of robust S-O or S-N linkages.[8][10][11] In the context of drug discovery, the sulfonyl fluoride acts as a warhead that can form a covalent bond with nucleophilic amino acid residues (such as tyrosine, lysine, serine, and histidine) within a protein's binding pocket.[12][13] This leads to irreversible inhibition, which can offer advantages in potency and duration of action.
Caption: Covalent modification of a protein by the FSBA sulfonyl fluoride.
The Carboxylic Acid: A Versatile Synthetic Handle
The carboxylic acid group is a classic functional group in organic synthesis. It provides a convenient point of attachment for other molecular fragments through well-established reactions like:
-
Amidation: Coupling with amines using standard reagents (e.g., EDC, HATU) to form amides.
-
Esterification: Reaction with alcohols to form esters.
This "handle" allows researchers to append FSBA to a targeting moiety. For example, a molecule known to bind reversibly to a specific protein can be derivatized with FSBA. The resulting conjugate will first bind to the target protein via the recognition ligand, and then the proximate sulfonyl fluoride warhead will react with a nearby nucleophilic residue to form a permanent covalent bond.
Applications in Drug Discovery and Chemical Biology
The dual functionality of FSBA makes it an exceptionally powerful building block for creating sophisticated chemical tools.
Workflow for Covalent Inhibitor Design
The development of a targeted covalent inhibitor using FSBA typically follows a structured workflow that integrates medicinal chemistry and chemical biology.
Caption: Workflow for developing a covalent inhibitor using FSBA.
This strategy has been instrumental in expanding the "druggable" proteome by enabling the targeting of proteins that have been difficult to inhibit with traditional reversible binders.[12] The covalent bond can overcome weak binding affinities and provides a prolonged pharmacodynamic effect.
Safety and Handling
3-(Fluorosulfonyl)benzoic acid is a corrosive substance that requires careful handling to avoid exposure.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| Danger | H314: Causes severe skin burns and eye damage.[2] |
Precautions for Safe Handling:
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14]
-
Handling: Avoid breathing dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
3-(Fluorosulfonyl)benzoic acid is far more than a simple aromatic compound; it is a precision tool for the modern chemist and biologist. Its unique chemical architecture, combining a stable yet reactive sulfonyl fluoride "warhead" with a versatile carboxylic acid "handle," has placed it at the forefront of innovation in covalent drug design and chemical probe development. Understanding its fundamental properties—from synthesis and characterization to its dual reactivity—is key to unlocking its full potential in creating next-generation therapeutics and research tools. As the field of targeted covalent modification continues to expand beyond cysteine, the utility and importance of reagents like FSBA are set to grow ever more profound.
References
- Z. T. Ball, P. M. S. D. Cal, K. B. Sharpless, et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery.
- L. Zhang, L. Zhang, J. Dong, et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society.
- P. M. S. D. Cal, Z. T. Ball, K. B. Sharpless, et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery.
- Merck Millipore. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- J. E. Moses, K. B. Sharpless, et al. (2020). Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC, NIH.
- J. Dong, K. B. Sharpless, et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic & Biomolecular Chemistry.
- J. E. Moses, K. B. Sharpless, et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews.
- Various Authors. (2022). Covalent inhibitors containing sulfonyl fluoride moieties.
- CymitQuimica. (n.d.). CAS 454-95-5: 3-(Fluorosulfonyl)benzoic acid. CymitQuimica.
- E. W. Tate, et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
- Various Authors. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Sigma-Aldrich. (n.d.). 3-(Fluorosulfonyl)benzoic acid 95% (HPLC). Sigma-Aldrich.
- CymitQuimica. (2024). Safety Data Sheet for 4-Fluoro-3-(fluorosulfonyl)benzoic acid. CymitQuimica.
- K. Najmanová, M. Lísa, M. Holčapek. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Analytical Chemistry.
- K. Najmanová, M. Lísa, M. Holčapek. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. PMC, NIH.
- ChemicalBook. (n.d.). 3-(fluorosulphonyl)benzoic acid (454-95-5) 1H NMR spectrum. ChemicalBook.
- Sigma-Aldrich. (n.d.). 3-(Fluorosulfonyl)benzoic acid 95 HPLC 454-95-5. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). 3-(Fluorosulfonyl)benzoic acid 95 HPLC 454-95-5. Sigma-Aldrich.
- CymitQuimica. (n.d.). CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid. CymitQuimica.
- Sigma-Aldrich. (n.d.). 3-(Fluorosulfonyl)benzoic acid 95 HPLC 454-95-5. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). 3-(Chlorosulfonyl)benzoic acid 95%. Sigma-Aldrich.
- GSRS. (n.d.). 3-(FLUOROSULFONYL)BENZOIC ACID. gsrs.
- Wiley-VCH GmbH. (2025). m-(FLUOROSULFONYL)BENZOIC ACID - 13C NMR. SpectraBase.
Sources
- 1. CAS 454-95-5: 3-(Fluorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 2. 3-(Fluorosulfonyl)benzoic acid 95 HPLC 454-95-5 [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 5. 3-(fluorosulphonyl)benzoic acid (454-95-5) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 8. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. static.cymitquimica.com [static.cymitquimica.com]
